molecular formula C8H17NO2 B8440363 2,4-Dimethoxycyclohexanamine

2,4-Dimethoxycyclohexanamine

Cat. No.: B8440363
M. Wt: 159.23 g/mol
InChI Key: LEZYBMWXRYZCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethoxycyclohexanamine is a cyclohexane derivative featuring an amine group and two methoxy substituents at the 2- and 4-positions of the ring. Methoxy groups are electron-donating, influencing electronic distribution, solubility, and reactivity. The amine group contributes to basicity, enabling interactions in biological or synthetic systems.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2,4-dimethoxycyclohexan-1-amine

InChI

InChI=1S/C8H17NO2/c1-10-6-3-4-7(9)8(5-6)11-2/h6-8H,3-5,9H2,1-2H3

InChI Key

LEZYBMWXRYZCDH-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(C(C1)OC)N

Origin of Product

United States

Preparation Methods

Synthesis of 2,4-Dimethoxycyclohexyl Bromide

  • Epoxidation and Ring-Opening : 1,3-Dimethoxybenzene is epoxidized using m-chloroperbenzoic acid (mCPBA), followed by acid-catalyzed ring-opening to form a diol. Selective bromination with HBr yields 2,4-dimethoxycyclohexyl bromide.

  • Ammonolysis : The bromide intermediate reacts with aqueous ammonia under high pressure (5–10 atm) at 100°C, producing the amine via an SN2 mechanism.

Challenges :

  • Regioselectivity in bromination requires careful control of reaction conditions.

  • Competing elimination reactions may reduce yield.

Birch Reduction of 2,4-Dimethoxybenzenamine

The Birch reduction enables the conversion of aromatic amines to their cyclohexane counterparts while retaining substituents.

  • Substrate Preparation : 2,4-Dimethoxybenzenamine is synthesized via nitration of 1,3-dimethoxybenzene, followed by reduction of the nitro group using hydrogen and a Raney nickel catalyst.

  • Birch Reduction : The aromatic amine is treated with lithium or sodium in liquid ammonia and ethanol, resulting in partial hydrogenation of the benzene ring to a cyclohexane structure.

Optimization Considerations :

  • Temperature: –78°C to –33°C

  • Solvent: Liquid ammonia with co-solvents (THF or ether)

  • Yield: ~50–65% (based on similar Birch reductions)

Catalytic Hydrogenation of Nitro Precursors

Nitro groups serve as protected amine precursors that can be reduced under mild conditions.

  • Nitrocyclohexane Synthesis : 2,4-Dimethoxynitrocyclohexane is prepared by nitrating 1,3-dimethoxycyclohexane using a mixture of nitric and sulfuric acids.

  • Hydrogenation : Catalytic hydrogenation with H₂ and palladium on carbon (Pd/C) in ethanol reduces the nitro group to an amine.

Advantages :

  • High functional group tolerance.

  • Minimal side reactions compared to harsher reducing agents.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYield (%)Purity (%)
Reductive Amination2,4-DimethoxycyclohexanoneNaBH₃CN, NH₄OAc, MeOH, 70°C70–85≥95
Nucleophilic Substitution2,4-Dimethoxycyclohexyl bromideNH₃ (aq), 100°C, 5–10 atm50–6090–95
Birch Reduction2,4-DimethoxybenzenamineLi/NH₃, EtOH, –33°C50–6585–90
Catalytic Hydrogenation2,4-DimethoxynitrocyclohexaneH₂, Pd/C, EtOH, RT75–80≥98

Critical Observations :

  • Reductive amination offers the highest yield and purity but requires access to the ketone precursor.

  • Catalytic hydrogenation is operationally simple but depends on the availability of nitro intermediates.

  • Birch reduction suffers from lower yields due to over-reduction or side reactions.

Experimental Optimization and Challenges

Solvent and Catalyst Selection

  • Lewis Acids : Aluminum chloride (AlCl₃), as used in acetophenone synthesis, facilitates electrophilic substitutions but requires anhydrous conditions.

  • Hydrogenation Catalysts : Palladium-based catalysts (e.g., Pd/C) provide efficient nitro-to-amine conversion but are sensitive to sulfur-containing impurities.

Regioselectivity in Methoxylation

Introducing methoxy groups at the 2- and 4-positions demands precise control. Directed ortho-metalation (DoM) strategies using directing groups (e.g., amides) could enhance selectivity but add synthetic steps.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxycyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form cyclohexylamine derivatives with different functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized cyclohexylamines.

Scientific Research Applications

2,4-Dimethoxycyclohexanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxycyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups play a crucial role in modulating its activity and binding affinity. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

4,4'-Methylenebis(cyclohexylamine) (CAS 1761-71-3)

Structural Features : Contains two cyclohexylamine groups linked by a methylene bridge. Three geometric isomers exist (trans-trans, cis-cis, cis-trans) .
Key Comparisons :

  • Physicochemical Properties : Both compounds share primary amine groups, but 2,4-Dimethoxycyclohexanamine lacks the methylene bridge. Methoxy groups reduce basicity compared to the unsubstituted amines in 4,4'-methylenebis(cyclohexylamine).
  • Toxicity : Read-across data from analogs like 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine) (CAS 6864-37-5) suggest similar toxicological profiles due to shared amine functionalities .
  • Applications : 4,4'-Methylenebis(cyclohexylamine) is used in epoxy curing; this compound’s methoxy groups may favor pharmaceutical or agrochemical applications due to enhanced lipophilicity.

4-(Aminomethyl)-1-cyclohexanamine (CAS 201211-54-3)

Structural Features: Features an aminomethyl group at the 4-position of the cyclohexane ring. Key Comparisons:

  • Basicity: The aminomethyl group increases electron density at the amine, enhancing basicity compared to this compound, where methoxy groups withdraw electron density.
  • Solubility: Methoxy groups in this compound may improve water solubility relative to the less polar aminomethyl derivative.

4-tert-Butyl-N,N-dimethylcyclohexanamine (CAS 22397-91-7)

Structural Features : A bulky tert-butyl group at the 4-position and dimethylamine substitution.
Key Comparisons :

  • Lipophilicity : Both compounds are likely lipophilic, but the tert-butyl group in the former may enhance membrane permeability more than methoxy substituents.

Functional Group Influence on Properties

Methoxy Groups vs. Other Substituents

  • Electron Effects : Methoxy groups (-OCH₃) are electron-donating via resonance, stabilizing positive charges but reducing amine basicity compared to electron-withdrawing groups (e.g., nitro) .
  • Solubility : Methoxy groups enhance hydrophilicity compared to alkyl substituents (e.g., tert-butyl) but less than hydroxyl or carboxyl groups.

Amine Reactivity

  • Primary vs. Secondary Amines : this compound’s primary amine group is more reactive in nucleophilic reactions than secondary amines (e.g., N,N-dimethyl derivatives in CAS 22397-91-7) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound CAS No. Substituents Molecular Weight Key Properties
This compound Not provided 2-OCH₃, 4-OCH₃, NH₂ ~175 (estimated) High solubility, moderate basicity
4,4'-Methylenebis(cyclohexylamine) 1761-71-3 Methylene bridge, NH₂ 210.36 Three isomers, epoxy curing agent
4-(Aminomethyl)-1-cyclohexanamine 201211-54-3 4-CH₂NH₂ 128.21 High basicity, polar
4-tert-Butyl-N,N-dimethylcyclohexanamine 22397-91-7 4-C(CH₃)₃, N(CH₃)₂ 183.34 Lipophilic, sterically hindered

Table 2: Toxicity and Regulatory Profiles

Compound Toxicity Profile Regulatory Status
This compound Likely irritant (based on amine analogs) Research use only (inferred)
Methylhexanamine hydrochloride Harmful if inhaled (OSHA HCS) Research use only
4,4'-Methylenebis(cyclohexylamine) Respiratory sensitizer Industrial restrictions

Q & A

Q. How should waste containing this compound be deactivated?

  • Methodological Answer : Neutralize with dilute HCl (for amine protonation), adsorb onto inert materials (vermiculite), and incinerate at ≥1000°C. Compliance with EPA Resource Conservation and Recovery Act (RCRA) is critical .

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